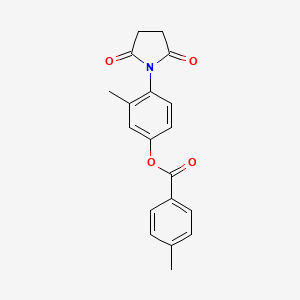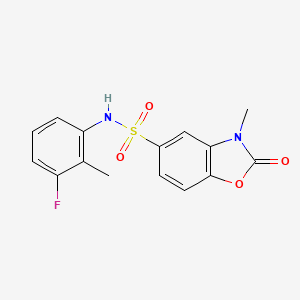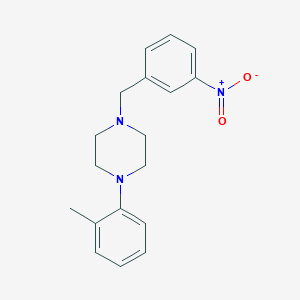
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea, also known as BTU, is a compound that has gained significant attention in the field of scientific research. This compound has been synthesized using various methods and has been found to have a unique mechanism of action.
Mechanism of Action
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been found to inhibit the growth of bacteria and fungi by disrupting the cell membrane and inhibiting protein synthesis. It has also been found to induce apoptosis in cancer cells by activating caspases and inhibiting the NF-κB pathway. In addition, it has been found to have neuroprotective effects by inhibiting oxidative stress and reducing inflammation.
Biochemical and Physiological Effects
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been found to have various biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines. It has also been found to reduce the levels of reactive oxygen species and increase the levels of antioxidants. In addition, it has been found to improve cognitive function and reduce motor deficits in animal models of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has a high yield and purity. It also has a wide range of potential applications in various scientific fields. However, it also has limitations, including its low solubility in water and its potential toxicity at high concentrations.
Future Directions
There are several future directions for the research on N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea. One direction is to study its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another direction is to study its potential use in the treatment of cancer, particularly in combination with other chemotherapeutic agents. Additionally, further studies are needed to investigate its mechanism of action and its potential toxicity in vivo.
Synthesis Methods
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea can be synthesized using various methods, including the reaction of 2-bromoaniline with thiourea in the presence of base or the reaction of 2-bromophenyl isothiocyanate with aminothiazole. The latter method is preferred due to its higher yield and purity. The synthesized compound can be purified using recrystallization or column chromatography.
Scientific Research Applications
N-(2-bromophenyl)-N'-1,3-thiazol-2-ylurea has been extensively studied for its potential applications in various scientific fields. It has been found to have antibacterial, antifungal, and antitumor properties. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
1-(2-bromophenyl)-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3OS/c11-7-3-1-2-4-8(7)13-9(15)14-10-12-5-6-16-10/h1-6H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRLZSUUJSZPHCM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)NC2=NC=CS2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.16 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(aminosulfonyl)phenyl]-4-morpholinecarboxamide](/img/structure/B5835934.png)
![4-iodo-N'-{[(2-nitrophenyl)acetyl]oxy}benzenecarboximidamide](/img/structure/B5835943.png)
![N-[2-(4-morpholinyl)ethyl]-4-[(2-oxo-1-pyrrolidinyl)methyl]benzamide](/img/structure/B5835944.png)
![2,5-dimethyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5835952.png)
![4-(4-{[(2,3,5,6-tetrafluorophenoxy)acetyl]amino}-1H-pyrazol-1-yl)butanoic acid](/img/structure/B5835956.png)

![4-[(9-oxo-9H-fluoren-4-yl)carbonyl]-1-piperazinecarbaldehyde](/img/structure/B5835964.png)

![2-(2-hydroxyphenyl)-6-nitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5835988.png)
![2-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(3,5-dimethoxybenzyl)acetamide](/img/structure/B5835993.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-2-methoxyacetamide](/img/structure/B5836001.png)
